Methyl 7-methoxybenzo[b]thiophene-2-carboxylate
Overview
Description
Methyl 7-methoxybenzo[b]thiophene-2-carboxylate: is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing aromatic compounds known for their diverse applications in medicinal chemistry and material science. This compound, in particular, has a methoxy group at the 7th position and a carboxylate ester group at the 2nd position on the benzo[b]thiophene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Scientific Research Applications
Methyl 7-methoxybenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives used in organic electronics and materials science.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Safety and Hazards
“Methyl 7-methoxybenzo[b]thiophene-2-carboxylate” is classified under GHS07. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P264 (wash hands and face thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methoxybenzo[b]thiophene-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 7-methoxybenzo[b]thiophene.
Esterification: The carboxylation of the thiophene ring is achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Purification: The final product is purified using recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methoxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Mechanism of Action
The mechanism of action of Methyl 7-methoxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and carboxylate groups play a crucial role in binding to these targets, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
Methyl benzo[b]thiophene-2-carboxylate: Lacks the methoxy group at the 7th position.
7-Methoxybenzo[b]thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxylate ester.
Benzo[b]thiophene-2-carboxylate derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness
Methyl 7-methoxybenzo[b]thiophene-2-carboxylate is unique due to the presence of both the methoxy and carboxylate ester groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 7-methoxy-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c1-13-8-5-3-4-7-6-9(11(12)14-2)15-10(7)8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOENHOOGSLPMNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10519734 | |
Record name | Methyl 7-methoxy-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10519734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88791-17-7 | |
Record name | Methyl 7-methoxybenzo[b]thiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88791-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 7-methoxy-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10519734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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